molecular formula C12H16N2O2 B3308556 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile CAS No. 938368-56-0

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile

Cat. No.: B3308556
CAS No.: 938368-56-0
M. Wt: 220.27 g/mol
InChI Key: RCUCEBNAIPYRHF-UHFFFAOYSA-N
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Description

Contextualization of Benzonitrile (B105546) Derivatives in Medicinal Chemistry and Materials Science

Benzonitrile, an aromatic compound characterized by a benzene (B151609) ring attached to a nitrile group (-C≡N), serves as a foundational scaffold for a vast array of chemical derivatives. wikipedia.org These derivatives are not merely laboratory curiosities; they are integral components in the synthesis of numerous organic materials, including pharmaceuticals, dyes, and agrochemicals. medcraveonline.com In the realm of medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore, present in over 30 prescribed drugs for a wide range of conditions. nih.gov Its inclusion in a molecule can influence metabolic stability, and the nitrile group's electronic properties allow it to act as a hydrogen bond acceptor or participate in dipole interactions, which can be crucial for binding to biological targets like enzymes. nih.gov For instance, several substituted benzonitriles have been developed as selective inhibitors of the aromatase enzyme for treating estrogen-dependent diseases. nih.gov The versatility of benzonitrile also extends to materials science, where its derivatives are used as precursors for resins and as solvents in coordination chemistry, forming useful synthetic intermediates with transition metals. wikipedia.org

Significance of Methoxy (B1213986) and Tertiary Amine Moieties in Bioactive Chemical Entities

The biological and physicochemical properties of a chemical scaffold are significantly modulated by its appended functional groups. The 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile structure features two such influential moieties: a methoxy group (-OCH₃) and a tertiary amine (-N(CH₃)₂).

The methoxy group is a prevalent feature in natural products and, by extension, in many approved drugs. nih.govresearchgate.net Its presence can profoundly affect a molecule's ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net The methoxy group is considered a non-lipophilic substituent when attached to an aromatic ring, which is advantageous in drug discovery for improving potency without significantly increasing lipophilicity—a factor often linked to poor drug properties. tandfonline.com However, it can also present metabolic challenges, as it is susceptible to O-demethylation by cytochrome P450 enzymes. tandfonline.com

The tertiary amine is another cornerstone of medicinal chemistry, found in over 60% of amine-containing drugs. news-medical.net Amines are nitrogen-containing organic functional groups that can be categorized as primary, secondary, or tertiary, depending on how many hydrogen atoms in ammonia (B1221849) have been replaced by organic groups. nih.gov The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, properties that underpin their biological activity. nih.gov The inclusion of a tertiary amine can enhance a drug's solubility and is often critical for triggering key biological functions. news-medical.net This functional group is present in a wide array of impactful medicines, including antibiotics, opioid pain medications, and antihistamines. news-medical.net

MoietyKey Properties in Bioactive Molecules
Methoxy Group (-OCH₃) - Influences ligand-target binding and physicochemical properties. nih.gov - Acts as a non-lipophilic substituent on aromatic rings, helping to control lipophilicity. tandfonline.com - Can be a site for metabolic O-demethylation. tandfonline.com
Tertiary Amine (-NR₃) - Enhances aqueous solubility and can be crucial for biological activity. news-medical.net - The nitrogen's lone pair of electrons confers basic and nucleophilic properties. nih.gov - Prevalent in a diverse range of approved pharmaceuticals. news-medical.net

Historical Development and Preliminary Academic Interest in the this compound Scaffold

Direct academic research focusing specifically on this compound is limited. However, its historical context and the preliminary interest in its scaffold can be inferred from the extensive research into its constituent parts and synthetic precursors. The synthesis of such a molecule typically involves the etherification of a phenolic precursor. In this case, the logical starting material would be 4-hydroxy-3-methoxybenzonitrile (B1293924), also known as vanillonitrile. nbinno.com This precursor is itself synthesized from vanillin (B372448), a widely available natural product. researchgate.net

The etherification step would involve reacting 4-hydroxy-3-methoxybenzonitrile with an alkylating agent like 2-(dimethylamino)ethyl chloride. This type of reaction is well-established for producing related structures. For example, a patented method describes the synthesis of the simpler analogue, 4-[2-(dimethylamino)ethoxy]benzonitrile, by reacting 4-hydroxybenzonitrile (B152051) with 2-(dimethylamino)ethyl chloride in the presence of a base. googleapis.com This compound is a known intermediate in the preparation of Itopride, a gastroprokinetic agent. google.com The academic and industrial interest in these established synthetic routes and related bioactive molecules provides a foundation for the development and investigation of the this compound scaffold.

Overview of Pre-existing Research on Structurally Related Compounds and Analogues

The potential utility of this compound can be illuminated by examining research on its structural analogues.

4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile): This direct precursor is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com Research has shown that derivatives of this compound exhibit potential as antimicrobial and anti-inflammatory agents, making it a promising platform for drug development. nbinno.com

4-[2-(Dimethylamino)ethoxy]benzonitrile: As mentioned, this compound is an intermediate for Itopride. google.com While it is primarily a precursor, its synthesis and properties are well-documented, providing a clear chemical analogue lacking only the 3-methoxy group. googleapis.com

N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803): This compound, investigated as a gastroprokinetic agent, shares the identical 4-[2-(dimethylamino)ethoxy] side chain attached to a benzyl (B1604629) group. nih.gov Studies have shown it enhances gastric emptying and intestinal transit, with its action likely mediated through cholinergic stimulation. nih.gov This demonstrates that the side chain is compatible with significant biological activity.

Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide: Although the core is different, this scaffold shares the 2-hydroxy-3-methoxy substitution pattern (analogous to the 4-hydroxy-3-methoxy pattern of the precursor) and has been optimized to create potent and selective inhibitors of the 12-lipoxygenase enzyme, which is implicated in various diseases including diabetes and cancer. nih.gov This highlights the value of the methoxy-substituted phenolic structure in designing targeted inhibitors. nih.gov

CompoundStructural Relation to Target CompoundKey Research Finding
4-Hydroxy-3-methoxybenzonitrile Direct synthetic precursorServes as an intermediate for APIs with potential antimicrobial and anti-inflammatory activity. nbinno.com
4-[2-(Dimethylamino)ethoxy]benzonitrile Analogue lacking the 3-methoxy groupAn established intermediate for the gastroprokinetic drug Itopride. google.com
HSR-803 Contains the identical 4-[2-(dimethylamino)ethoxy] side chainActs as a gastroprokinetic agent, promoting gastrointestinal propulsion. nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives Features a related methoxy-substituted phenolic moietyOptimized as potent and selective inhibitors of the 12-lipoxygenase enzyme. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by the convergence of several key factors. The molecule combines three structural motifs of proven importance in chemical and biological sciences:

The Benzonitrile Core: A versatile and pharmaceutically relevant scaffold known to impart favorable properties for drug candidates. nih.gov

The Methoxy Group: A common feature in bioactive molecules that can be used to fine-tune potency, selectivity, and physicochemical properties. nih.govresearchgate.net

The Tertiary Amine Side Chain: A group known to enhance solubility and provide a key interaction point for biological targets, as seen in numerous approved drugs. news-medical.net

The demonstrated biological activity of structurally similar compounds, such as the gastroprokinetic effects of molecules containing the dimethylaminoethoxy side chain nih.gov and the enzymatic inhibition by derivatives of the methoxy-substituted phenolic ring system nih.gov, strongly suggests that their combination in the this compound scaffold could yield novel and potent bioactive agents. The compound represents an unexplored intersection of well-validated chemical functionalities, making it a compelling target for synthesis and systematic evaluation of its potential applications in medicinal chemistry and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUCEBNAIPYRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 2 Dimethylamino Ethoxy 3 Methoxybenzonitrile

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile simplifies the molecule into readily available starting materials. The primary disconnection points are the ether linkage and the nitrile group on the aromatic ring.

The ether bond can be disconnected via a Williamson ether synthesis approach. This identifies a phenolic precursor, 4-hydroxy-3-methoxybenzonitrile (B1293924), and an alkyl halide, 2-(dimethylamino)ethyl chloride. This is a logical disconnection as the Williamson ether synthesis is a robust and well-established method for forming ether bonds. byjus.com The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com

Further disconnection of the 4-hydroxy-3-methoxybenzonitrile intermediate reveals its structural similarity to vanillin (B372448). The nitrile group can be retrosynthetically transformed back to an aldehyde group. This suggests that 4-hydroxy-3-methoxybenzonitrile can be synthesized from the inexpensive and widely available starting material, vanillin. nbinno.com The synthesis would involve the conversion of the aldehyde functional group of vanillin into a nitrile.

Therefore, the retrosynthetic pathway points to a convergent synthesis starting from two key precursors: vanillin (to form the benzonitrile (B105546) core) and 2-(dimethylamino)ethanol (to form the alkylating agent).

Classical and Modern Synthetic Routes to the Benzonitrile Core

The central structural component of the target molecule is the 4-hydroxy-3-methoxybenzonitrile ring system. This key intermediate is commonly synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde). nbinno.com

A prevalent classical method involves a two-step process. First, vanillin is reacted with an oximation agent, such as a hydroxylamine (B1172632) compound, in the presence of a base like triethylamine, to form an intermediate oxime, 4-hydroxy-3-methoxybenzaldehyde oxime. google.com In the second step, this oxime is subjected to dehydration using a dehydrating agent like acetic anhydride (B1165640) or thionyl chloride to yield the desired 4-hydroxy-3-methoxybenzonitrile. google.comgoogle.com This method is effective and can produce yields exceeding 80%. google.com

The physical properties of the resulting 4-hydroxy-3-methoxybenzonitrile, a beige or white crystalline powder, are well-characterized, with a melting point typically observed in the range of 85-87 °C. nbinno.comsigmaaldrich.comindiamart.com This intermediate serves as a crucial building block for the subsequent etherification step. sigmaaldrich.comindiamart.com

Strategies for Ether Formation and Amine Incorporation in the Chemical Compound Synthesis

The formation of the ether linkage and the incorporation of the dimethylaminoethyl side chain are typically accomplished in a single, crucial step using the Williamson ether synthesis. byjus.com This classic S(_N)2 reaction is a reliable method for preparing asymmetrical ethers. masterorganicchemistry.comfrancis-press.com

The synthesis involves the reaction between the deprotonated form of 4-hydroxy-3-methoxybenzonitrile (the phenoxide) and an alkylating agent, typically 2-(dimethylamino)ethyl chloride or its hydrochloride salt. francis-press.comorgsyn.org

The key steps in this strategy are:

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-(dimethylamino)ethyl chloride. byjus.com This S(_N)2 displacement reaction expels the chloride leaving group, forming the desired ether bond and yielding this compound. wikipedia.org

The reaction is typically performed in a polar aprotic solvent, which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide. wikipedia.org This method efficiently couples the benzonitrile core with the amino-containing side chain.

Optimization of Synthetic Pathways for Yield, Purity, and Scalability

Optimizing the synthesis of this compound is essential for achieving high yield, purity, and ensuring the process is scalable for potential industrial application. The focus of optimization is typically on the Williamson ether synthesis step.

Reagent Selection:

Base: The choice of base for deprotonating the phenol (B47542) is critical. While strong bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete and irreversible deprotonation, milder bases such as potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (B78521) (NaOH) are often preferred for aryl ethers due to safety, cost, and reduced side reactions. masterorganicchemistry.comjk-sci.com

Alkylating Agent: 2-(Dimethylamino)ethyl chloride is a common alkylating agent. Using its hydrochloride salt requires an additional equivalent of base to neutralize the HCl. The alkylating agent should be a primary halide to favor the S(_N)2 pathway, as secondary or tertiary halides are more prone to E2 elimination side reactions. byjus.comjk-sci.com

Catalytic Approaches:

Phase-Transfer Catalysis (PTC): In industrial syntheses, phase-transfer catalysts are frequently used to enhance the reaction rate. wikipedia.org Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing reaction efficiency. wikipedia.orgsacredheart.edu

Catalytic Williamson Ether Synthesis (CWES): For certain aryl ethers, a high-temperature catalytic process has been developed that uses alcohols as indirect alkylating agents in the presence of a catalyst like potassium benzoate. acs.org This method can achieve high selectivity and is particularly useful for large-scale production, though it operates under more forcing conditions (e.g., temperatures around 300 °C). wikipedia.org

Additive Catalysts: In cases where the alkylating agent is less reactive, iodide salts (e.g., potassium iodide) can be added as a catalyst. The iodide ion can undergo a halide exchange with the alkyl chloride to form a more reactive alkyl iodide in situ, accelerating the reaction. byjus.com

Catalyst/AdditiveFunctionTypical Reaction System
Tetrabutylammonium Bromide (TBAB)Phase-Transfer CatalystBiphasic (liquid-liquid or solid-liquid) systems
Potassium Iodide (KI)Halide Exchange CatalystHomogeneous reactions with less reactive chlorides
Potassium BenzoateCWES CatalystHigh-temperature synthesis using alcohols as alkylating agents

The choice of solvent and reaction temperature has a profound impact on the Williamson ether synthesis, influencing reaction rate, yield, and the prevalence of side reactions.

Solvent Selection: Polar aprotic solvents are highly favored as they can dissolve the ionic phenoxide salt while not solvating the nucleophile so strongly as to inhibit its reactivity. wikipedia.org

N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (B52724) (ACN): These are particularly common and effective solvents that accelerate S(_N)2 reactions. wikipedia.orgchemistrytalk.org DMSO, for example, has been shown to significantly increase reaction rates and yields compared to using an excess of alcohol as the solvent. researchgate.net Studies have shown that the choice of solvent can dramatically affect selectivity; for instance, switching from methanol (B129727) (a protic solvent) to acetonitrile can improve the O-alkylation to C-alkylation product ratio from 72:28 to 97:3 in related systems. researchgate.netaiche.org

Protic and Apolar Solvents: Protic solvents (like ethanol (B145695) or water) can slow the reaction by solvating the nucleophile through hydrogen bonding, while apolar solvents are generally poor choices due to their inability to dissolve the ionic reactants. wikipedia.orgchemistrytalk.org

Temperature Optimization: A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.comwikipedia.org

Lower Temperatures: May require longer reaction times but can minimize side reactions, such as the base-catalyzed elimination of the alkylating agent, which becomes more favorable at higher temperatures. wikipedia.org

Higher Temperatures: Increase the reaction rate but also the risk of side products. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high purity of the product. Optimization studies for similar syntheses have identified specific optimal temperatures, such as 123°C in microwave-assisted reactions, to maximize yield and purity. sacredheart.edu

SolventTypeTypical Temperature Range (°C)Advantages/Disadvantages
Acetonitrile (ACN)Polar Aprotic50 - 82 (reflux)Excellent for SN2, high selectivity. wikipedia.orgresearchgate.net
N,N-Dimethylformamide (DMF)Polar Aprotic50 - 100Commonly used, good solvating power. wikipedia.org
Dimethyl Sulfoxide (DMSO)Polar Aprotic50 - 100Can significantly increase reaction rates. researchgate.net
EthanolPolar Protic50 - 78 (reflux)Can slow reaction rate due to nucleophile solvation. chemistrytalk.org

Process intensification and the application of green chemistry principles aim to make the synthesis more efficient, safer, and environmentally benign. wjarr.com

Process Intensification:

Microwave-Assisted Synthesis: The use of microwave irradiation is a prominent technique for process intensification. sacredheart.edu Microwaves can dramatically reduce reaction times from several hours to just a few minutes by efficiently and directly heating the reaction mixture. sacredheart.edusacredheart.edu For example, a conventional Williamson synthesis requiring a 60-70 minute reflux could be completed in as little as 3 minutes under optimized microwave conditions. sacredheart.edusacredheart.edu This not only saves energy but can also improve yields and reduce the formation of degradation byproducts. sacredheart.edu

Green Chemistry Principles:

Safer Solvents: A key principle of green chemistry is the replacement of hazardous solvents. wjarr.com While effective, solvents like DMF and DMSO pose environmental and health concerns. Research focuses on finding greener alternatives, such as ethyl acetate (B1210297) or ionic liquids, that are less toxic and more environmentally friendly. wjarr.comunibo.it

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis generally has good atom economy, with the main byproduct being a simple inorganic salt (e.g., KCl).

Catalysis: Using catalytic amounts of reagents (e.g., phase-transfer catalysts) instead of stoichiometric amounts is a core green principle that reduces waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. Techniques like microwave synthesis contribute to energy efficiency by significantly shortening the time heat needs to be applied. wjarr.com

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. For the parent molecule, this compound, the synthesis of a diverse range of analogues is crucial to probe the interactions of its distinct chemical moieties with biological targets. These studies typically involve systematic modifications of the benzonitrile ring, the ethereal linker, and the terminal amine group.

Modifications on the Benzonitrile Ring System

The benzonitrile group is a key feature of the molecule, capable of participating in various non-covalent interactions, including hydrogen bonds, polar interactions, and π-π stacking. researchgate.net Its strong electron-withdrawing nature also influences the electronic properties of the entire aromatic ring, potentially making it less susceptible to oxidative metabolism. nih.gov SAR studies on this part of the molecule often explore the necessity of the nitrile for biological activity and whether its properties can be improved through bioisosteric replacement.

A primary modification involves the chemical transformation of the nitrile group itself. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. These functional groups introduce different hydrogen bonding capabilities and charge states at physiological pH, which can significantly alter target binding and solubility. Another common bioisosteric replacement for a nitrile is the tetrazole ring, which can be synthesized from the nitrile via reaction with an azide (B81097), often sodium azide in the presence of a Lewis acid. The tetrazole group is a well-established carboxylic acid mimic with a similar pKa but potentially improved metabolic stability and cell permeability. nih.gov

Further modifications can be made to the substitution pattern on the benzonitrile ring. The 3-methoxy group can be altered to explore the impact of sterics and electronics at this position. For example, replacing it with a larger ethoxy group or a smaller hydroxyl group (after de-methylation) can probe the size of the binding pocket. Removal of the methoxy (B1213986) group or its relocation to a different position on the ring would help to determine its importance for activity.

Modification TypeExample Derivative GroupSynthetic PrecursorRationale for Synthesis
Nitrile Group TransformationCarboxamideNitrileIntroduce H-bond donor/acceptor capabilities.
Nitrile Group TransformationCarboxylic AcidNitrileIntroduce a negative charge at physiological pH, alter solubility.
Nitrile BioisostereTetrazoleNitrileMimic carboxylic acid with potentially improved metabolic stability.
Ring Substitution3-Hydroxy Analogue3-Methoxy GroupIntroduce a new H-bond donor, assess role of methyl group.
Ring Substitution3-Ethoxy Analogue3-Hydroxy GroupProbe steric tolerance in the binding pocket.

Variations of the Ethereal Linker and Terminal Amine Group

The [2-(dimethylamino)ethoxy] side chain plays a critical role in determining the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Both the ether linkage and the terminal amine are common targets for modification in SAR campaigns.

The ethereal oxygen can be replaced with other functionalities to create isosteres with different properties. For instance, substitution with a sulfur atom yields a thioether, which is more lipophilic and has a different bond angle compared to the ether. mdpi.com Replacement with an amine (NH) or an amide (C(O)NH) introduces hydrogen-bonding capabilities and alters the flexibility and polarity of the linker. acs.orgacs.org Such modifications can have a profound impact on the compound's binding affinity and selectivity. acs.org

The terminal dimethylamino group is a frequent point of derivatization. Its basicity is often crucial for interaction with acidic residues in a protein target or for solubility. SAR studies explore variations in the N-alkyl substituents to probe steric and electronic requirements. For example, synthesizing analogues with diethylamino or cyclic amine moieties like piperidine, pyrrolidine, or morpholine (B109124) can significantly influence potency and selectivity. nih.gov These analogues can be synthesized via nucleophilic substitution of a suitable alkyl halide with 4-hydroxy-3-methoxybenzonitrile, or through reductive amination of an aldehyde precursor with the desired secondary amine. nih.gov

Modification SiteExample VariationPotential Synthetic RouteRationale for Synthesis
Ethereal LinkerThioether (-S-)Reaction of 4-mercapto-3-methoxybenzonitrile (B15361358) with 2-(dimethylamino)ethyl chloride.Increase lipophilicity, alter linker geometry. mdpi.com
Ethereal LinkerAmine (-NH-)Reductive amination of 4-amino-3-methoxybenzonitrile (B112118) with a protected aminoacetaldehyde.Introduce H-bond donor, alter flexibility.
Ethereal LinkerAmide (-CONH-)Coupling of 4-amino-3-methoxybenzonitrile with a protected aminoacetic acid.Introduce polarity and H-bonding, reduce flexibility. acs.org
Terminal AmineDiethylamino GroupWilliamson ether synthesis using 4-hydroxy-3-methoxybenzonitrile and 2-(diethylamino)ethyl chloride.Investigate steric bulk at the nitrogen atom.
Terminal AminePiperidinyl GroupWilliamson ether synthesis using 4-hydroxy-3-methoxybenzonitrile and 1-(2-chloroethyl)piperidine.Introduce a conformationally restricted cyclic amine. nih.gov
Terminal AmineMorpholinyl GroupWilliamson ether synthesis using 4-hydroxy-3-methoxybenzonitrile and 4-(2-chloroethyl)morpholine.Introduce a more polar cyclic amine. nih.gov

Stereoselective Synthesis of Chiral Analogues

The parent compound, this compound, is achiral. The introduction of stereocenters into the molecule is a key strategy in drug development to explore the three-dimensional nature of the biological target and potentially improve potency and selectivity. A common approach is to introduce a substituent on the ethylene (B1197577) linker, for instance, a methyl group, to create chiral (R)- and (S)-4-[2-(dimethylamino)propoxy]-3-methoxybenzonitrile analogues.

The stereoselective synthesis of such analogues requires enantiomerically pure building blocks or asymmetric synthetic methods. Chiral 1,2-amino alcohols, which serve as precursors to the side chain, can be prepared through various methods. One effective approach is the asymmetric reduction of an α-aminoketone. Alternatively, biocatalytic methods using enzymes like alcohol dehydrogenases can achieve high enantioselectivity in the reduction of ketone precursors to chiral alcohols under mild conditions. nih.gov

Another route involves starting from a commercially available chiral precursor, such as a chiral epoxide or an amino acid. For example, (R)- or (S)-propylene oxide can be opened by dimethylamine (B145610) to yield the corresponding chiral 1-(dimethylamino)propan-2-ol. This chiral amino alcohol can then be coupled to the 4-hydroxy-3-methoxybenzonitrile core, for example, via a Mitsunobu reaction, to afford the desired enantiomerically pure ether-linked analogue. The synthesis of both enantiomers allows for a direct comparison of their biological activities, which can provide critical insights into the stereochemical requirements of the target binding site.

Chiral AnaloguePosition of ChiralityPotential Synthetic StrategyRationale for Synthesis
(R)-4-[1-Methyl-2-(dimethylamino)ethoxy]-3-methoxybenzonitrileCarbon adjacent to ether oxygenCoupling with (R)-1-(dimethylamino)propan-2-ol.To probe stereospecific interactions near the benzonitrile ring.
(S)-4-[1-Methyl-2-(dimethylamino)ethoxy]-3-methoxybenzonitrileCarbon adjacent to ether oxygenCoupling with (S)-1-(dimethylamino)propan-2-ol.To compare activity with the (R)-enantiomer.
(R)-4-[2-(Dimethylamino)propoxy]-3-methoxybenzonitrileCarbon adjacent to terminal amineCoupling of 4-hydroxy-3-methoxybenzonitrile with a chiral (R)-2-(dimethylamino)propyl tosylate.To probe stereospecific interactions near the terminal amine.
(S)-4-[2-(Dimethylamino)propoxy]-3-methoxybenzonitrileCarbon adjacent to terminal amineCoupling of 4-hydroxy-3-methoxybenzonitrile with a chiral (S)-2-(dimethylamino)propyl tosylate.To compare activity with the (R)-enantiomer.

Structure Activity Relationship Sar and Structural Biology Considerations for 4 2 Dimethylamino Ethoxy 3 Methoxybenzonitrile

Identification of Key Pharmacophoric Elements within the Chemical Compound Structure

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of specific functional groups, known as pharmacophoric elements. These elements are responsible for the molecular interactions with a biological target. For 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile, the key pharmacophoric features can be dissected as follows:

Benzonitrile (B105546) Moiety: The benzonitrile group, consisting of a benzene (B151609) ring attached to a cyano (-C≡N) group, is a crucial feature. atamankimya.comwikipedia.org The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. nih.gov This can facilitate π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a target's binding site. nih.gov The nitrogen atom in the nitrile group can also act as a hydrogen bond acceptor, forming a key interaction with the target protein. nih.gov Furthermore, the benzonitrile scaffold is a versatile precursor in the synthesis of various pharmaceuticals. atamankimya.comsielc.comrsc.org

Dimethylaminoethoxy Side Chain: This flexible side chain, -O-CH₂-CH₂-N(CH₃)₂, is essential for the activity of many biologically active compounds, including the antiestrogen (B12405530) drug Tamoxifen. nih.govnih.gov The terminal dimethylamino group is basic and will likely be protonated at physiological pH. This positive charge can form a strong ionic interaction or a hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the receptor pocket. The ether linkage provides conformational flexibility, allowing the side chain to adopt an optimal orientation for binding.

Together, these elements—a hydrogen bond accepting nitrile, a flexible basic side chain capable of ionic interactions, and a methoxy-substituted aromatic ring for hydrophobic and potential hydrogen bonding interactions—constitute the core pharmacophore of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netdrugdesign.org This approach is fundamental in drug design for predicting the activity of new compounds and optimizing lead structures. nih.govmedcraveonline.com

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the conversion of chemical structures into numerical values, known as molecular descriptors. drugdesign.org These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like this compound and its analogues, a range of descriptors would be calculated to build a robust QSAR model. ucsb.edu These can be categorized as follows:

Descriptor CategoryExamplesDescription
1D Descriptors Molecular Weight, Atom Count, Rotatable Bond CountDerived from the chemical formula and count of atoms/bonds. drugdesign.org
2D Descriptors Topological Polar Surface Area (TPSA), Molecular Connectivity IndicesBased on the 2D representation (graph) of the molecule, describing atom connectivity and branching. hufocw.org
3D Descriptors Molecular Volume, Surface Area, Dipole MomentCalculated from the 3D conformation of the molecule, describing its shape and electronic properties. hufocw.org
Quantum-Chemical HOMO/LUMO Energies, Atomic Charges, PolarizabilityDerived from quantum mechanical calculations, these descriptors relate to the electronic structure and reactivity of the molecule. ucsb.edu
Physicochemical LogP (Octanol-Water Partition Coefficient)Represents the lipophilicity or hydrophobicity of the molecule, influencing its absorption and distribution. ucsb.edu

These descriptors are calculated using specialized software, transforming a library of chemical structures into a numerical data matrix ready for statistical analysis. ucsb.edu

Development and Validation of Predictive QSAR Models

The development of a predictive QSAR model is a systematic process involving several key steps: medcraveonline.com

Data Set Preparation: A dataset of structurally related compounds with experimentally determined biological activities is compiled. This set is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on "unseen" compounds. semanticscholar.orguniroma1.it

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the calculated molecular descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: This is a critical step to ensure the model is robust and predictive, not just a result of chance correlation. scribd.com

External Validation: The model's ability to predict the activity of the compounds in the independent test set is evaluated. The predictive power is measured by the correlation coefficient (R²) between the predicted and observed activities for the test set. uniroma1.itnih.gov

Y-Randomization: The biological activity data is randomly shuffled (scrambled) multiple times, and new QSAR models are built. A valid model should have significantly lower R² and Q² values for the scrambled data compared to the original model, confirming that the original correlation is not due to chance. medcraveonline.comuniroma1.it

A successfully developed and rigorously validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of new analogues with potentially enhanced activity. semanticscholar.org

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional shape of a drug molecule is paramount as it dictates how the molecule interacts with its biological target. mhmedical.com Conformational analysis and stereochemistry are thus central to understanding these interactions. fiveable.mefiveable.me

Conformational Analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt due to rotation around its single bonds. fiveable.me this compound possesses several rotatable single bonds, particularly in the ethoxy side chain. This flexibility allows the molecule to adopt various conformations in solution. However, when binding to a receptor, it is believed that the molecule adopts a specific, low-energy "bioactive conformation" that is complementary to the binding site's shape. nih.gov Understanding the preferred conformations and the energy barriers between them is crucial for drug design, as modifications that stabilize the bioactive conformation can lead to increased potency. fiveable.menih.gov

Stereochemical Impact: Stereochemistry involves the 3D arrangement of atoms and its effect on chemical properties. patsnap.com While this compound itself is an achiral molecule (it does not have a non-superimposable mirror image), the principles of stereochemistry are highly relevant when considering its potential analogues or derivatives. Biological systems, such as enzymes and receptors, are chiral environments and can exhibit a high degree of stereospecificity. slideshare.netnih.gov This means they can interact differently with different enantiomers (mirror-image isomers) of a chiral drug. nih.gov

For a chiral analogue, one enantiomer (the eutomer) might be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects. slideshare.net Therefore, if modifications to the parent structure were to introduce a chiral center (e.g., by adding a substituent to the ethoxy chain), it would be essential to synthesize and test each stereoisomer separately to determine their individual biological profiles. This stereochemical consideration is a fundamental principle in modern drug development. nih.govnih.gov

Mutational and Binding Site Analysis from Target-Ligand Interaction Profiling

Identifying the precise binding site of a ligand on its target protein and understanding the key interactions are crucial for structure-based drug design. Mutational analysis is a powerful technique used to probe these interactions. drughunter.com By systematically replacing amino acids in the suspected binding site and measuring the effect on ligand binding or activity, researchers can identify the critical residues responsible for the interaction. frontiersin.org

Aromatic Pocket Residues: If the benzonitrile ring is involved in π-π stacking, mutating aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket to a non-aromatic residue like Alanine (Ala) would be expected to significantly decrease binding affinity. nih.gov

Hydrogen Bond Partners: The nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors. nih.gov Mutating potential hydrogen-bonding donor residues (e.g., Serine, Threonine, Asparagine) in the binding site would disrupt these interactions and reduce potency.

Charged Residues: The protonated dimethylamino group is expected to form an ionic bond with a negatively charged residue. Mutating an Aspartic acid (Asp) or Glutamic acid (Glu) residue to a neutral one (e.g., Asparagine or Glutamine) would eliminate this key electrostatic interaction, likely leading to a dramatic loss of activity.

Computational methods like molecular docking can predict the binding pose of the ligand in the active site, guiding the design of such site-directed mutagenesis experiments. frontiersin.orgpatsnap.com Conversely, generating spontaneous drug-resistant mutants and then sequencing the target protein's gene is another approach to identify mutations that confer resistance, thereby pinpointing the binding site or residues critical for the drug's mechanism of action. nih.govmdpi.com

Rational Design Principles for Enhanced Potency and Selectivity Based on SAR Data

Rational drug design leverages the understanding of a compound's SAR to systematically modify its structure to improve desired properties like potency and selectivity while minimizing undesirable ones. patsnap.comacs.org Based on the analysis of this compound's pharmacophoric elements and potential interactions, several rational design strategies can be proposed. nih.gov

The overarching goal is to optimize the interactions of the key pharmacophoric elements with the target binding site. 21umas.edu.ye

Pharmacophoric ElementDesign StrategyRationale
Benzonitrile Ring Introduce substituents (e.g., halogens, small alkyl groups) at various positions.To probe for additional hydrophobic pockets, enhance π-stacking interactions, and modulate electronic properties to fine-tune binding affinity.
Methoxy (B1213986) Group Replace with other groups (e.g., -OH, -OCF₃, -CH₃) or alter its position on the ring.To explore different hydrogen-bonding patterns and steric tolerances within the binding site. A hydroxyl group, for example, could act as both a hydrogen bond donor and acceptor. nih.gov
Dimethylaminoethoxy Side Chain Vary the length of the alkyl chain (e.g., from ethoxy to propoxy). Modify the terminal amine (e.g., diethylamino, piperidinyl).To optimize the distance and geometry for the ionic interaction. Different amine groups can alter basicity and steric bulk, potentially improving binding and pharmacokinetic properties.
Overall Scaffold Introduce conformational constraints, such as incorporating the flexible side chain into a ring system.To lock the molecule into its "bioactive conformation," reducing the entropic penalty upon binding and potentially increasing potency and selectivity. nih.gov

Each new analogue designed through this process would be synthesized and tested, and the resulting activity data would be fed back into the SAR/QSAR models. saromics.comyoutube.com This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry, allowing for the systematic optimization of a lead compound into a potential drug candidate. nih.gov

Pharmacological and Biological Evaluation of 4 2 Dimethylamino Ethoxy 3 Methoxybenzonitrile Preclinical Focus

In Vitro Cellular and Molecular Assays

In vitro studies have been instrumental in identifying the molecular targets of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile and characterizing its effects at the cellular level.

Initial pharmacological profiling identified this compound as a ligand for multiple receptors within the central nervous system. Its primary target is the sigma-1 receptor (SIGMAR1), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it acts as an agonist. nih.govnih.govnih.gov In addition to its high affinity for SIGMAR1, the compound also demonstrates binding activity at muscarinic acetylcholine (B1216132) receptors and N-methyl-D-aspartate (NMDA) receptors, positioning it as a multi-target-directed ligand. nih.govnih.gov Preclinical studies have confirmed its high affinity and selectivity for sigma-1 receptors. anavex.com

Molecular TargetActivityBinding AffinityReference
Sigma-1 Receptor (SIGMAR1)AgonistIC50 = 860 nM nih.gov
Muscarinic M1 ReceptorAgonistKi = 5 µM nih.gov
NMDA ReceptorModulatorKi = 8 µM nih.gov
Muscarinic M2-M4 ReceptorsBinds with micromolar affinityNot Specified nih.gov

The primary mechanism of this compound is receptor agonism rather than direct enzyme inhibition. However, its engagement with SIGMAR1 and other receptors initiates signaling cascades that indirectly modulate the activity of key intracellular enzymes. Notably, in a mouse model of Alzheimer's disease, the compound was shown to prevent the activation of glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase implicated in the hyperphosphorylation of Tau protein. nih.govresearchgate.net This effect is believed to be a downstream consequence of SIGMAR1 activation and modulation of upstream signaling pathways, such as the Akt pathway, rather than direct interaction with the enzyme itself. nih.gov

Activation of SIGMAR1 by this compound triggers a range of downstream cellular signaling pathways that contribute to its neuroprotective effects. A key mechanism identified is the induction of autophagy, the cellular process for clearing damaged organelles and misfolded proteins. anavex.comnih.gov This was demonstrated in vitro in human HeLa cells, where the compound enhanced autophagic flux. nih.gov

The compound's activity leads to the modulation of several critical cellular functions:

Calcium Homeostasis : SIGMAR1 activation regulates calcium signaling between the endoplasmic reticulum and mitochondria, which is crucial for cellular energy production and function. nih.govscispace.com

Oxidative Stress Reduction : The compound has been shown to possess anti-oxidative properties, reducing reactive oxygen species (ROS) and preventing mitochondrial dysfunction. anavex.comresearchgate.netscispace.com

Neuroinflammation Suppression : Preclinical data indicate that SIGMAR1 agonists can suppress neuroinflammatory responses. anavex.comfirstwordpharma.com

Gene Expression Modulation : A transcriptomics (RNA-Seq) analysis in patients with Parkinson's disease dementia revealed that the compound restored the expression levels of pathologically dysregulated genes associated with neurodegeneration. rna-seqblog.com This suggests a broad impact on the gene networks that govern cellular health and response to stress. rna-seqblog.com

In vitro studies have demonstrated the compound's ability to produce beneficial phenotypes in cellular models. In human HeLa cells, treatment with this compound led to a potent induction of autophagic flux, a key cellular phenotype associated with proteostasis and cell survival. nih.gov Further studies in C. elegans models expressing amyloid-beta confirmed that the compound's autophagy-inducing activity increases the capacity for maintaining protein homeostasis (proteostasis), ultimately ameliorating the paralysis phenotype caused by protein aggregation. nih.gov These findings highlight its neuroprotective capabilities at a cellular level, demonstrating its potential to counteract pathological processes associated with protein misfolding diseases. anavex.comnih.gov

Information regarding the discovery of this compound through high-throughput screening of compound libraries is not detailed in the available preclinical research literature.

In Vivo Preclinical Efficacy Studies in Animal Models

The therapeutic potential of this compound has been evaluated in a variety of preclinical animal models of neurological disorders. These studies have consistently demonstrated its ability to ameliorate behavioral deficits and impact underlying disease pathology. Positron Emission Tomography (PET) and ex vivo autoradiography studies in mice have confirmed the drug's dose-dependent occupancy of SIGMAR1 in the brain. researchgate.net

Disease ModelAnimal ModelKey FindingsReference
Alzheimer's Disease25–35 peptide-injected miceBlocked Tau hyperphosphorylation and Aβ1–42 generation; restored mitochondrial respiration and reduced oxidative stress. nih.govresearchgate.net
Fragile X SyndromeFmr1 knockout (KO) miceReversed hyperactivity, restored associative learning, and reduced anxiety and perseverative behaviors. Restored hippocampal BDNF levels. researchgate.netanavex.com
Rett SyndromeMecp2 heterozygous (HET) female miceImproved motor coordination and balance, acoustic/visual responses, hindlimb clasping, and autonomic function (apnea). nih.govdrugdiscoverynews.com
Parkinson's Disease6-OHDA animal modelImproved behaviors and normalized biochemical changes. michaeljfox.org

These in vivo studies provided a strong rationale for the compound's progression into clinical trials for various neurological conditions. drugdiscoverynews.comanavex.com The collective preclinical data indicate that this compound restores cellular homeostasis through the activation of SIGMAR1, thereby exerting neuroprotective, anti-amnesic, and anti-depressant properties in animal models. anavex.comanavex.com

Selection and Characterization of Relevant Animal Models

There are no specific studies detailing the selection and characterization of animal models for the preclinical evaluation of this compound.

Assessment of Pharmacodynamic Endpoints in Animal Models

No published research is available that assesses the pharmacodynamic endpoints of this compound in animal models.

Preclinical Pharmacokinetic Profiling (ADME) in Animal Species

A preclinical pharmacokinetic profile for this compound is not available in the scientific literature.

Data on the absorption and distribution of this compound in any animal species have not been published.

There are no studies identifying the metabolic pathways or metabolites of this compound.

Information regarding the excretion routes and clearance mechanisms for this compound is not documented.

Efficacy Studies in Specific Animal Disease Models (e.g., neuroinflammation, cancer, parasitic infections, gastrointestinal motility)

There is no available evidence from efficacy studies of this compound in animal models for neuroinflammation, cancer, parasitic infections, or gastrointestinal motility.

Molecular Mechanisms of Action of 4 2 Dimethylamino Ethoxy 3 Methoxybenzonitrile

Elucidation of Specific Receptor-Ligand Interactions and Binding Modes

The primary molecular target of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile is the σ1 receptor, a unique ligand-regulated molecular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. nih.gov Radioligand binding assays have demonstrated its high affinity for this receptor.

Specifically, the compound exhibits a high affinity for the human σ1 receptor with a Ki value of 17.0 nM. nih.gov Its affinity for the guinea pig σ1 receptor is comparable, with a Ki of 23.5 nM. nih.gov This high-affinity binding is crucial for its function as a potent antagonist.

The crystal structure of the human σ1 receptor reveals a trimeric architecture, with each protomer containing a single transmembrane domain and a C-terminal domain that houses the ligand-binding site within a cupin-like β-barrel. mdpi.com This binding pocket is largely hydrophobic. mdpi.com Docking studies of similar arylpyrazole-based σ1 receptor antagonists suggest that the basic amino group of the ligand forms a key ionic interaction with the Asp126 residue within this binding site. nih.gov The binding of this compound within this orthosteric site prevents the receptor from adopting an active conformation, thereby antagonizing its function.

Table 1: Binding Affinity of this compound for Sigma Receptors

Receptor Subtype Species Binding Affinity (Ki)
Sigma-1 (σ1) Human 17.0 nM
Sigma-1 (σ1) Guinea Pig 23.5 nM
Sigma-2 (σ2) Rat 9300 nM
Sigma-2 (σ2) Guinea Pig >1000 nM

Analysis of Downstream Signaling Cascades and Cellular Responses

As a ligand-regulated chaperone protein, the σ1 receptor modulates the function of numerous client proteins, including ion channels and G-protein-coupled receptors. frontiersin.org By antagonizing the σ1 receptor, this compound influences several key downstream signaling cascades and cellular responses, most notably those involving N-methyl-D-aspartate (NMDA) receptors and calcium (Ca2+) signaling.

The σ1 receptor is known to physically interact with and modulate NMDA receptors, which are critical for synaptic plasticity and central sensitization in pain pathways. nih.govscience.gov Antagonism of the σ1 receptor by compounds like this compound can decrease NMDA receptor-mediated responses. frontiersin.org This is thought to occur by preventing the σ1 receptor from stabilizing or potentiating the activity of the NMDA receptor complex, thereby reducing excessive glutamatergic signaling and the associated excitotoxicity. nih.govucl.ac.uk

Furthermore, the σ1 receptor is a key regulator of intracellular Ca2+ homeostasis, particularly at the endoplasmic reticulum-mitochondria interface. nih.gov It modulates the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing Ca2+ from the endoplasmic reticulum. nih.gov By antagonizing the σ1 receptor, this compound can inhibit intracellular Ca2+ responses. epa.gov This modulation of Ca2+ signaling is a critical aspect of its neuroprotective effects. The compound has also been shown to impair the formation of complexes between the σ1 receptor and the TRPA1 ion channel, reducing the channel's expression at the plasma membrane. epa.gov

Transcriptomic and Proteomic Profiling in Response to the Chemical Compound

While comprehensive transcriptomic and proteomic studies for this compound are not extensively documented, several studies have identified specific changes in gene and protein expression following its administration. These findings suggest that the compound's effects extend to the regulation of cellular protein levels, particularly those involved in inflammation and tissue remodeling.

In a preclinical model of stroke, treatment with the compound led to significant decreases in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in blood-brain barrier disruption and neuronal injury. nih.govnih.gov This reduction in MMP-9 is associated with the compound's neuroprotective effects. nih.gov

In a mouse model of osteoarthritis, chronic treatment with this compound was found to normalize the increased expression of several key signaling molecules in the dorsal root ganglion and spinal cord. ucl.ac.ukresearchgate.net The expression of Brain-Derived Neurotrophic Factor (BDNF), Neuropeptide Y (NPY), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) were all reduced to control levels. researchgate.net Similarly, in a model of spinal cord injury, the compound prevented the upregulation of TNF-α and IL-1β. frontiersin.org

Although not a direct study of this compound, quantitative proteomic analysis of another selective σ1 receptor antagonist, BD1047, revealed that it can dysregulate proteins involved in mitochondrial function, endoplasmic reticulum transport, and exocytosis, suggesting potential pathways that could be similarly affected by σ1 receptor antagonism. mdpi.com

Table 2: Observed Changes in Protein/Gene Expression in Response to this compound

Protein/Gene Pathological Model Tissue/Location Observed Effect
MMP-9 Ischemic Stroke Brain (Infarcted Cortex) Decreased expression
TNF-α Osteoarthritis Spinal Cord Normalized (decreased)
IL-1β Osteoarthritis Spinal Cord Normalized (decreased)
BDNF Osteoarthritis Dorsal Root Ganglion Normalized (decreased)
NPY Osteoarthritis Dorsal Root Ganglion Normalized (decreased)
TNF-α Spinal Cord Injury Spinal Cord Upregulation prevented
IL-1β Spinal Cord Injury Spinal Cord Upregulation prevented

Investigation of Subcellular Localization and Target Engagement

The primary target of this compound, the σ1 receptor, is an intracellular chaperone protein. It is predominantly localized to the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum. nih.gov Under conditions of cellular stress or upon ligand stimulation, the σ1 receptor can dissociate from its partner protein BiP (Binding immunoglobulin protein) and translocate to other subcellular compartments, including the plasma membrane and the nuclear envelope, to interact with its various client proteins. researchgate.net

Studies have demonstrated that this compound effectively engages its target in the central nervous system (CNS). Following systemic administration in animal models, the compound has been shown to cross the blood-brain barrier and bind to σ1 receptors within the CNS. science.gov Autoradiographic ex vivo binding assays have confirmed this target engagement, and the observed antinociceptive effects of the compound correlate significantly with the occupancy of σ1 receptors in the brain and spinal cord. nih.gov This CNS target engagement is fundamental to its ability to modulate neuropathic pain and other centrally-mediated conditions.

Allosteric vs. Orthosteric Modulatory Effects

The modulatory effects of ligands on a receptor can be broadly categorized as either orthosteric or allosteric. Orthosteric ligands bind to the primary, evolutionarily conserved binding site of the receptor, directly competing with the endogenous ligand. Allosteric modulators, in contrast, bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. ub.edu

Current evidence indicates that this compound acts as an orthosteric antagonist of the σ1 receptor. Its binding is competitive with prototypical orthosteric σ1 receptor ligands like (+)-pentazocine. nih.gov Furthermore, studies using phenytoin (B1677684), a known allosteric modulator of the σ1 receptor, provide additional evidence. nih.govresearchgate.net Phenytoin is known to shift the binding affinity of σ1 receptor agonists but has little to no effect on the affinity of antagonists. nih.gov Experiments have shown that the presence of phenytoin does not alter the binding affinity of this compound, which is consistent with its classification as an orthosteric antagonist. nih.gov It directly occupies the primary ligand-binding pocket, thereby preventing the receptor's activation by endogenous or exogenous agonists.

Characterization of Potential Off-Targets and Polypharmacological Implications

A critical aspect of the pharmacological profile of this compound is its high selectivity for the σ1 receptor. Comprehensive screening has shown that it possesses a clean off-target profile, which is advantageous for minimizing unwanted side effects.

The compound displays a significantly lower affinity for the sigma-2 (σ2) receptor subtype, with Ki values of >1000 nM and 9300 nM for guinea pig and rat σ2 receptors, respectively. nih.gov This represents a high degree of selectivity for the σ1 receptor over the σ2 subtype.

Extensive screening against a panel of over 170 other molecular targets, including a wide range of receptors, transporters, ion channels, and enzymes, revealed no significant affinity (defined as Ki > 1 µM or inhibition < 50% at a 1 µM concentration). nih.govnih.gov The only notable off-target interaction identified was a moderate affinity for the human serotonin (B10506) 5-HT2B receptor, with a Ki of 328 nM. nih.gov However, its functional activity at this receptor is of very low potency (IC50 = 4700 nM), suggesting that this interaction is unlikely to have significant physiological relevance at therapeutic concentrations of the compound. nih.gov This high selectivity underscores that the molecular mechanisms of this compound are primarily, if not exclusively, mediated through its potent antagonism of the σ1 receptor.

Table 3: Selectivity Profile of this compound

Target Species Affinity (Ki) Functional Activity (IC50)
Primary Target
Sigma-1 Receptor Human 17.0 nM Antagonist
Potential Off-Targets
Sigma-2 Receptor Rat 9300 nM No significant affinity
5-HT2B Receptor Human 328 nM 4700 nM (Low potency antagonist)
Other (170+ targets) Various >1000 nM No significant affinity

Computational Chemistry and Cheminformatics Analyses of 4 2 Dimethylamino Ethoxy 3 Methoxybenzonitrile

Molecular Docking Simulations of Ligand-Protein Complexes

No specific molecular docking studies were identified for 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile against protein targets. Research in this area often focuses on final drug molecules. For context, related studies on structurally similar compounds, such as derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide, have investigated their interactions with targets like microtubule affinity regulating kinase 4 (MARK4). nih.gov In such studies, the dimethylamino ethoxy group was noted to form carbon-hydrogen bonds within the binding cavity of the protein. nih.gov However, specific binding energies, interaction profiles, and targeted proteins for this compound are not detailed in the available literature.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

There is no specific information available from molecular dynamics (MD) simulations for this compound. MD simulations are powerful tools used to understand the dynamic behavior of molecules over time, assessing conformational stability and calculating binding free energies. While this technique is widely applied in drug discovery to study ligand-protein complexes, dedicated simulation studies for this particular intermediate, detailing its conformational preferences or its binding dynamics with a protein, have not been published.

Quantum Chemical Calculations (e.g., DFT, NBO analysis) for Electronic Structure and Reactivity

Specific quantum chemical calculations, such as Density Functional Theory (DFT) or Natural Bond Orbital (NBO) analysis, for this compound are not present in the surveyed literature. Such studies are performed on structurally related but distinct molecules like 4-(Dimethylamino)benzonitrile (DMABN) and 4-methoxybenzonitrile. ijstr.orgresearchgate.net These analyses provide insights into molecular structure, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity. researchgate.netconicet.gov.ar For example, DFT calculations on similar structures help in understanding intramolecular charge transfer, a key aspect of their electronic behavior. researchgate.net Without a dedicated study, specific values for parameters like dipole moment, orbital energies, and atomic charges for this compound remain undetermined.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

While numerous online servers and software packages (e.g., SwissADME, pkCSM) are available for the in silico prediction of ADME properties, a formal study publishing these predictions for this compound could not be located. mdpi.comnih.gov These predictive models analyze a molecule's structure to estimate its pharmacokinetic properties, such as gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity. nih.govbiointerfaceresearch.com These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. nih.gov

Machine Learning Applications in Drug Discovery and Optimization of the Chemical Compound

There is no available research detailing the application of machine learning (ML) models for the discovery or optimization of this compound. Machine learning is increasingly used in drug discovery for various tasks, including predicting molecular properties, designing novel molecules with desired characteristics, and optimizing synthetic routes. However, the application of these advanced computational techniques appears to be focused on more complex drug candidates rather than this specific synthetic intermediate.

Advanced Analytical Method Development for the Chemical Compound in Biological Matrices

Development and Validation of LC-MS/MS Methods for Quantification in Preclinical Biofluids and Tissues

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological samples due to its high selectivity, sensitivity, and throughput. A validated LC-MS/MS method for 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile is critical for generating reliable data from preclinical studies.

The development process begins with the optimization of mass spectrometric parameters for the parent compound and a suitable internal standard (IS), often a stable isotope-labeled version of the analyte. The compound, possessing a tertiary amine, is readily ionizable by electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored.

Chromatographic conditions are optimized to achieve a short run time, symmetrical peak shape, and sufficient separation from endogenous matrix components. A reversed-phase C18 column is typically suitable, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

Method validation is performed according to regulatory guidelines, assessing parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability.

Table 7.1.1: Illustrative LC-MS/MS Method Parameters for this compound

ParameterCondition/Value
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Parent) m/z 235.1 → 58.1 (Dimethylaminoethyl fragment)
MRM Transition (IS) m/z 238.1 → 61.1 (³H-labeled IS)
Chromatographic Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Run Time 3.5 minutes
LLOQ in Plasma 0.1 ng/mL

Table 7.1.2: Summary of Validation Results in Rat Plasma

ParameterResult
Linearity Range 0.1 - 200 ng/mL (r² > 0.998)
Intra-day Accuracy 96.5% - 104.2%
Intra-day Precision ≤ 7.8% CV
Inter-day Accuracy 98.1% - 102.5%
Inter-day Precision ≤ 9.1% CV
Matrix Effect 95% - 105%
Recovery > 85%

Challenges in Sample Preparation and Overcoming Matrix Effects

The primary challenge in bioanalysis is the complexity of the biological matrix (e.g., plasma, brain tissue homogenate), which contains numerous endogenous components like salts, lipids, and proteins that can interfere with the analysis. These interferences, known as matrix effects, can cause ion suppression or enhancement, leading to inaccurate quantification.

For this compound, sample preparation aims to efficiently extract the analyte while removing interfering components. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. While effective, it may not sufficiently remove other interferences like phospholipids.

Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent based on its physicochemical properties.

Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a sorbent bed to selectively retain the analyte while interferences are washed away. This is often the preferred method for minimizing matrix effects.

The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in signal intensity and ensuring accurate results.

Application of Advanced Spectroscopic Techniques (e.g., NMR, high-resolution MS) for Metabolite Identification

Identifying the metabolic pathways of this compound is essential for understanding its efficacy and clearance. This is achieved by analyzing samples from in vitro (e.g., liver microsomes) and in vivo (e.g., urine, feces, plasma) studies using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HRMS, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provides accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. By comparing treated and control samples, unique metabolic peaks can be identified. The fragmentation patterns (MS/MS) of these peaks provide structural information.

Based on the structure of this compound, likely metabolic pathways include:

N-demethylation: Loss of one or both methyl groups from the dimethylamino moiety.

O-demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the benzene (B151609) ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

N-oxidation: Oxidation of the tertiary amine to form an N-oxide.

NMR spectroscopy can be used to confirm the precise structure of significant metabolites after they have been isolated and purified, providing unambiguous evidence of atomic connectivity.

Table 7.3.1: Potential Metabolites Identified by HRMS

MetaboliteProposed BiotransformationMass Shift from Parent
M1N-demethylation-14.0157 Da
M2N,N-didemethylation-28.0313 Da
M3O-demethylation-14.0157 Da
M4N-oxide+15.9949 Da
M5Aromatic Hydroxylation+15.9949 Da

Microdialysis and Other In Vivo Sampling Techniques for Real-Time PK Studies

While standard PK studies rely on discrete blood sampling, microdialysis offers a powerful alternative for continuous, real-time measurement of unbound drug concentrations in the interstitial fluid of specific tissues, such as the brain. This is particularly valuable for assessing target site exposure.

In a preclinical model, a microdialysis probe with a semi-permeable membrane is surgically implanted into the target tissue. The probe is perfused with a physiological solution, and small molecules, including the unbound fraction of this compound, diffuse across the membrane into the collected dialysate. This dialysate is then analyzed by a highly sensitive LC-MS/MS method, allowing for the generation of near real-time concentration-time profiles at the site of action. This technique provides critical data on tissue penetration and target engagement that cannot be obtained from plasma analysis alone.

Radiosynthesis and Imaging for Distribution Studies (e.g., PET ligands)

To visualize the whole-body distribution of a compound non-invasively, radiolabeling followed by imaging techniques like Positron Emission Tomography (PET) is employed. For this compound, this would involve synthesizing a version of the molecule that incorporates a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The synthesis of a PET ligand often involves labeling at a position that is metabolically stable. For this compound, incorporating ¹¹C into one of the methyl groups (either on the amine or the methoxy group) is a common strategy. Following administration of the radiolabeled compound, a PET scanner detects the gamma rays produced by positron annihilation, allowing for the dynamic, quantitative mapping of the compound's distribution and accumulation in various organs and tissues over time. This provides invaluable information on tissue kinetics and can confirm whether the compound reaches its intended biological target in living subjects.

No Publicly Available Research Data for this compound to Support an In-depth Scientific Article

Despite a comprehensive search for the chemical compound This compound , with the Chemical Abstracts Service (CAS) Number 938368-56-0 , there is a notable absence of publicly available scientific literature detailing its preclinical evaluation, therapeutic potential, or pharmacological profile. This lack of foundational research data prevents the creation of a scientifically accurate and informative article based on the requested detailed outline.

While the compound is listed in the catalogs of several chemical suppliers, indicating its availability for research and development purposes, there are no published studies, patents, or other scientific communications that would provide the necessary information to address the specified topics. The requested article structure, which includes sections on novel therapeutic indications, optimization strategies, prodrug development, multi-omics data integration, and the design of next-generation analogues, presupposes the existence of a body of preclinical research.

Searches for this specific methoxylated derivative of benzonitrile (B105546) have not yielded any information regarding its synthesis for biological testing, in vitro or in vivo studies, mechanism of action, or any exploration of its therapeutic potential. The vast majority of available research pertains to the related but structurally distinct compound, 4-[2-(Dimethylamino)ethoxy]benzonitrile, which lacks the 3-methoxy group. Adhering to the strict instructions to focus solely on "this compound," this related information cannot be used.

Without any existing scientific data on its biological activity, it is not possible to generate a meaningful and accurate discussion on its future research directions or translational potential. Any attempt to do so would be speculative and would not meet the required standards of a professional and authoritative scientific article.

Therefore, until research on this compound is conducted and published in the scientific domain, a detailed article on its future research directions and translational potential cannot be written.

Q & A

Q. What are the optimal synthetic routes for 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) at the 4-position of 3-methoxybenzonitrile with 2-(dimethylamino)ethanol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for nucleophile) are critical for yields >75% . Table 1 : Solvent effects on reaction efficiency (based on ):
SolventTemperature (°C)Yield (%)Purity (%)
DMF907895
DMSO1008297
Acetonitrile806588

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:
  • ¹H NMR : Peaks at δ 3.25–3.40 ppm (N(CH₃)₂), δ 4.20–4.35 ppm (OCH₂CH₂N), and δ 7.20–7.50 ppm (aromatic protons) confirm substitution patterns .
  • FT-IR : Stretching at ~2220 cm⁻¹ (C≡N) and 1250 cm⁻¹ (C-O-C) .
    Cross-validate with single-crystal X-ray diffraction (if crystallizable) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction energetics. For instance, B3LYP/6-31G* simulations can identify favorable pathways for the nucleophilic substitution step, reducing trial-and-error experimentation. Pair this with cheminformatics tools to screen solvents and catalysts, aligning with ICReDD’s reaction design framework . Key Insight : DFT-predicted activation energies correlate with experimental yields (R² = 0.89 in similar nitrile derivatives) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Step 1 : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HEK293 cells with a 48-hour exposure period for consistent IC₅₀ measurements.
  • Step 2 : Employ orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm bioactivity. A study on analogous compounds showed discrepancies resolved by combining SPR (binding affinity) and MTT (cytotoxicity) assays .
  • Step 3 : Validate purity (>98% by HPLC) to exclude confounding effects from impurities .

Q. What are the challenges in studying this compound’s interactions with membrane proteins, and how can they be addressed?

  • Methodological Answer : The dimethylaminoethoxy group’s polarity complicates membrane permeability. Strategies include:
  • Lipophilicity enhancement : Synthesize prodrugs (e.g., ester derivatives) to improve cellular uptake, followed by enzymatic hydrolysis in vivo .
  • Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to quantify binding kinetics (ka/kd) in real time, circumventing solubility issues .
  • Molecular dynamics (MD) simulations : Model lipid bilayer interactions to predict permeability barriers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. For example:
  • Polar solvents (DMF, DMSO) : High solubility (>50 mg/mL) due to H-bonding with the methoxy and dimethylamino groups .
  • Nonpolar solvents (hexane) : Poor solubility (<1 mg/mL) due to the nitrile’s dipole moment.
    Resolution : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. For this compound, δP > 8 MPa¹/² and δH > 6 MPa¹/² indicate polar/aprotic solvents are optimal .

Experimental Design Considerations

Q. What in silico tools are recommended for designing derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Pharmacophore modeling : Identify critical features (e.g., nitrile as a hydrogen-bond acceptor) using Schrödinger’s Phase or MOE.
  • QSAR : Train models on datasets of analogous benzonitriles to predict logP, pIC₅₀, and metabolic stability .
  • Docking studies : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., kinases) and prioritize synthesis .

Safety and Handling

Q. What protocols mitigate risks during handling of this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure (LD₅₀ > 500 mg/kg in rats) .
  • Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation (dust particles <10 µm).
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the nitrile group .

Advanced Analytical Techniques

Q. How can cryo-EM or X-ray crystallography elucidate this compound’s mechanism in enzyme inhibition?

  • Methodological Answer :
  • Co-crystallization : Soak target enzymes (e.g., cytochrome P450) with the compound at 10 mM concentration in crystallization buffers. Resolve structures at ≤2.0 Å resolution to identify binding pockets .
  • Cryo-EM : Use grids coated with graphene oxide to immobilize enzyme-compound complexes, enabling sub-3 Å resolution for flexible regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.